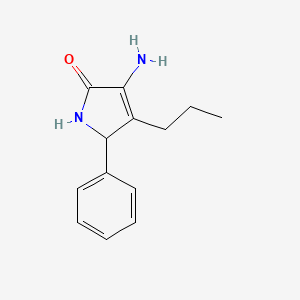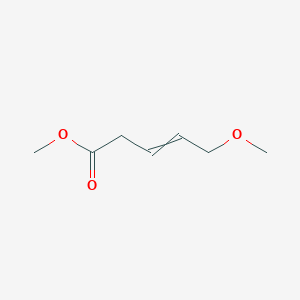
2H-Pyrrol-2-one, 3-amino-1,5-dihydro-5-phenyl-4-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrol-2-one, 3-amino-1,5-dihydro-5-phenyl-4-propyl- is a heterocyclic compound with significant biological and pharmacological properties. This compound belongs to the class of 1,5-dihydro-2H-pyrrol-2-ones, which are known for their diverse applications in medicinal chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1,5-dihydro-2H-pyrrol-2-ones can be achieved through various methods. One notable method involves an uncatalyzed one-pot pseudo-four-component reaction of ethyl pyruvate, anilines, and aldehydes in n-hexane as a solvent under reflux conditions . This method is advantageous due to its simplicity, high yield, and the use of non-toxic and inexpensive solvents.
Another approach involves the thermal decomposition of 1,3-disubstituted urea derivatives of 5-spiro-substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which are prepared via their reaction with carbodiimides .
Industrial Production Methods
Industrial production methods for 3-amino-1,5-dihydro-2H-pyrrol-2-ones typically involve scalable and practical synthesis routes. For example, a four-step synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, an important building block for pharmaceuticals, has been developed. This method includes the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-1,5-dihydro-2H-pyrrol-2-ones undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert these compounds into their corresponding reduced forms.
Substitution: Substitution reactions, particularly involving the amino group, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while substitution reactions can introduce various functional groups at the amino position .
Applications De Recherche Scientifique
3-amino-1,5-dihydro-2H-pyrrol-2-ones have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of various organic molecules.
Industry: They are used in the development of pharmaceuticals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-amino-1,5-dihydro-2H-pyrrol-2-ones involves interactions with specific molecular targets and pathways. These compounds can act as inhibitors of enzymes or receptors, modulating various biological processes. For example, they may inhibit protein-protein interactions or enzyme activities, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other 1,5-dihydro-2H-pyrrol-2-ones and pyrrolidinone derivatives. Examples include:
- 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones
- 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-ones
Uniqueness
The uniqueness of 3-amino-1,5-dihydro-2H-pyrrol-2-ones lies in their amino substitution at the 3-position, which imparts distinct biological and pharmacological properties. This substitution enhances their potential as bioactive agents and intermediates in organic synthesis .
Propriétés
Numéro CAS |
61049-86-3 |
|---|---|
Formule moléculaire |
C13H16N2O |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
4-amino-2-phenyl-3-propyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C13H16N2O/c1-2-6-10-11(14)13(16)15-12(10)9-7-4-3-5-8-9/h3-5,7-8,12H,2,6,14H2,1H3,(H,15,16) |
Clé InChI |
YHYNTCYXCOWDRJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=O)NC1C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide](/img/structure/B14603928.png)






![4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-](/img/structure/B14603963.png)
![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)



